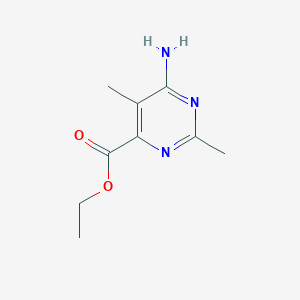

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate

Description

Properties

CAS No. |

76480-61-0 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3,(H2,10,11,12) |

InChI Key |

MGHTWZCCZGOZFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with urea under basic conditions, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The process can be optimized to improve yield and selectivity, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has identified ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate as a promising candidate for antitumor agents. Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the ethyl 6-amino structure can enhance its efficacy against specific tumor types by targeting metabolic pathways essential for cancer cell survival .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have demonstrated antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and offering potential as a therapeutic agent in treating infections caused by resistant bacteria .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to antiproliferative effects, making it a candidate for further development in cancer therapy .

Agricultural Applications

Herbicidal Activity

this compound has been explored as a herbicide due to its structural similarity to known herbicidal compounds. Its application can enhance weed control when used in combination with other herbicides, providing synergistic effects that improve efficacy against difficult-to-control weed species .

Pesticide Development

The compound's potential as a pesticide is under investigation, particularly for its ability to disrupt metabolic pathways in pests. Research indicates that modifications to the pyrimidine structure can lead to increased potency and specificity towards target pest species while minimizing impact on non-target organisms .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Key Observations:

- Substituent Position Sensitivity: this compound’s ester group at position 4 distinguishes it from quinoxaline derivatives (e.g., 6-amino-2,3-dimethylquinoxaline), which lack the ester but exhibit fused aromatic systems enabling cyclization .

Biological Activity

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural similarities to nucleobases and its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by an ethyl ester group at the 4-position and amino and methyl groups at the 6 and 2,5 positions, respectively. This unique structure enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activity

1. Antitumor Activity

Preliminary studies indicate that derivatives of this compound exhibit promising anti-cancer properties. Research has shown that similar pyrimidine derivatives can act as inhibitors of key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies have indicated that pyrimidine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. For example, compounds structurally related to this compound have shown effectiveness against strains of Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

There is emerging evidence that pyrimidine derivatives may possess anti-inflammatory properties. Compounds similar to this compound have been reported to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Condensation Reactions : Using appropriate starting materials under controlled conditions to form the desired compound.

- Continuous Flow Reactors : This method enhances efficiency and yield in industrial settings.

A simplified synthetic pathway might look like this:

- Starting Material Preparation : Synthesize a pyrimidine derivative with necessary functional groups.

- Condensation Reaction : React with ethyl chloroacetate or similar reagents under basic conditions.

- Purification : Use recrystallization or chromatography to isolate the product.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study published in Medicinal Chemistry evaluated the antitumor effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were tested against common pathogens. The results showed promising activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL .

Comparative Analysis

To further understand the significance of this compound in biological applications, it is helpful to compare it with other related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylate | Not available | Hydroxyl group at position 4 | Moderate antimicrobial activity |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Not available | Chloride substitution | High cytotoxicity against cancer cells |

| Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | Not available | Hydroxyl group at position 2 | Anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors like 6-aminouracil derivatives with halogenated reagents in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) has proven effective. Reaction optimization should focus on temperature control (80–120°C) and stoichiometric ratios to minimize side products . Monitoring via thin-layer chromatography (TLC) and adjusting catalyst concentrations (e.g., HATU for coupling reactions) can improve yields .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, X-ray diffraction paired with SHELXL refinement (via the SHELX suite) ensures accurate determination of bond lengths, angles, and ring puckering parameters. The Cremer-Pople puckering coordinates are particularly useful for analyzing nonplanar pyrimidine rings .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models?

- Methodological Answer : Discrepancies often arise from dynamic puckering or solvent effects in the solid state. Validate computational models (DFT or MD simulations) by refining against experimental data using SHELXL. Cross-check puckering amplitudes (via Cremer-Pople coordinates) and compare torsion angles with crystallographic datasets. If inconsistencies persist, re-examine hydrogen bonding networks or lattice interactions that may distort the structure .

Q. What strategies mitigate unexpected reactivity during functionalization of the pyrimidine core?

- Methodological Answer : Steric hindrance from the 2,5-dimethyl groups can impede electrophilic substitution. Employ directed ortho-metalation (DoM) with lithium bases to selectively functionalize the 4-carboxylate position. Alternatively, use protecting groups (e.g., Boc for amines) to isolate reactive sites. Monitor intermediates via LC-MS and adjust reaction solvents (e.g., acetonitrile for better solubility) to suppress side reactions .

Q. How can analytical methods (e.g., HPLC) be optimized to separate closely related pyrimidine derivatives?

- Methodological Answer : Utilize reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid). Adjust pH to ionize carboxylate groups, enhancing resolution. For complex mixtures, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity. Calibrate using synthetic standards characterized by NMR and HRMS .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer : Dock derivatives into target protein active sites (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite. Validate with molecular dynamics (MD) simulations to assess binding stability. Correlate electronic properties (HOMO-LUMO gaps via DFT) with experimental IC₅₀ values from enzyme inhibition assays. Substituent effects at the 6-amino position significantly modulate binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.